molecular formula C6H8OS B1359916 2,5-Dimethylfuran-3-thiol CAS No. 55764-23-3

2,5-Dimethylfuran-3-thiol

Cat. No. B1359916
CAS RN: 55764-23-3
M. Wt: 128.19 g/mol
InChI Key: DBBHCZMXKBCICL-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-thiol is a chemical compound with the empirical formula C6H8OS . It has a molecular weight of 128.19 . It is known to have a meaty aroma .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-thiol can be represented by the SMILES string Cc1cc(S)c(C)o1 . The InChI representation is InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran-3-thiol is a solid at room temperature . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity .

Scientific Research Applications

  • “2,5-Dimethylfuran-3-thiol” is a chemical compound with the empirical formula C6H8OS . It has a molecular weight of 128.19 .
  • This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
  • It has a sulfurous type odor and an meaty type flavor, suggesting its potential use in flavoring agents .
  • Pharmaceutical Intermediates

    • The compound is part of a collection of unique chemicals provided by companies like Beijing Lys Chemicals Co, LTD . These chemicals are often used in the research and development of new pharmaceuticals .
  • Research and Development

    • Companies like BOC Sciences provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery . This includes custom synthesis of chemicals that are not in stock, isotope labeling service, chiral synthesis and resolution, bioconjugation, PEGylation services, analytical services . “2,5-Dimethylfuran-3-thiol” could potentially be used in these processes.
  • Regulatory Processes

    • This compound is listed in the ECHA (European Chemicals Agency) database . This suggests that it could be used in regulatory processes and compliance checks in the European Union .
  • Aroma Compounds

    • The compound has a sulfurous, meaty, green onion, brown and roasted, brothy, rubbery, HVP-like, fatty and slightly tomato-like aroma . This suggests that it could be used in the creation of aroma compounds for various industries .
  • Chemical Research

    • Companies like BOC Sciences provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery . “2,5-Dimethylfuran-3-thiol” could potentially be used in these processes .

Safety And Hazards

2,5-Dimethylfuran-3-thiol is classified as a flammable liquid (Category 3) and can be harmful if swallowed (Acute toxicity - Category 4, Oral) . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,5-dimethylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBHCZMXKBCICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204315
Record name 2,5-Dimethyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow-orange liquid; meaty aroma
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

175.00 to 177.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.138-1.144
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,5-Dimethylfuran-3-thiol

CAS RN

55764-23-3
Record name 2,5-Dimethyl-3-furanthiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55764-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-furanthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYL-3-FURANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dimethyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
S Schoenauer, P Schieberle - Journal of agricultural and food …, 2018 - ACS Publications
Furan-2-ylmethanethiol (2-furfurylthiol; 2-FFT, 1) is long-known as a key odorant in roast and ground coffee and was also previously identified in a wide range of thermally treated foods …
Number of citations: 23 pubs.acs.org
S Vichi, Y Jerí, N Cortés-Francisco, O Palacios… - Food research …, 2014 - Elsevier
A fast derivatization/extraction method followed by LC–ESI–HRMS was optimized for the determination of volatile thiols in roasted coffee powder, using ebselen as the derivatization …
Number of citations: 22 www.sciencedirect.com
L Chen, E De Longhi, A Pons, T Buffeteau… - Journal of Agricultural …, 2023 - ACS Publications
Great Bordeaux red wines are known for their distinctive aging bouquet. However, the nature of volatile chemicals underpinning this sensory expression is not fully understood. This …
Number of citations: 4 pubs.acs.org
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
H Zhang, DA Lauver, BR Lucchesi… - Molecular pharmacology, 2013 - ASPET
In this work, we investigated the formation, reactivity, and antiplatelet activity of various mixed disulfide conjugates of clopidogrel. Our results showed that the production of the active …
Number of citations: 19 molpharm.aspetjournals.org
E Suhas, S Shinkaruk, A Pons - Food Chemistry, 2023 - Elsevier
This study proposes a new method for identifying thiols in red wines by mimicking specific chemical mechanisms that occur during bottle-aging. It involves the reaction of oak-wood …
Number of citations: 1 www.sciencedirect.com
B Quintanilla-Casas, N Dulsat-Serra… - LWT-Food Science and …, 2015 - Elsevier
In the present paper, we present a simple, reliable, selective and sensitive method for the identification and quantification of volatile thiols at trace levels in coffee brews. A simultaneous …
Number of citations: 19 www.sciencedirect.com
L Mateo-Vivaracho, J Cacho, V Ferreira - Journal of Chromatography A, 2008 - Elsevier
A fast method for the determination of aroma-powerful polyfunctional thiols at ngL −1 level has been developed. Mercaptans are selectively retained in a 50mg solid-phase extraction …
Number of citations: 81 www.sciencedirect.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food additives and Flavourings of the EFSA was requested to update Flavouring Group Evaluation 13 using the Procedure as outlined in Commission Regulation ( EC ) …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com

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